

Triphenylsulfonium chloride molecular weight and formula

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Compound of Interest

Compound Name: *Triphenylsulfonium chloride*

Cat. No.: *B089291*

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A Technical Guide to Triphenylsulfonium Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **triphenylsulfonium chloride**, a compound of significant interest in various chemical applications, particularly as a photoacid generator in polymerization processes. This document details its fundamental properties, a comprehensive experimental protocol for its synthesis, and a visualization of its mechanism of action.

Physicochemical Properties

Triphenylsulfonium chloride is an organosulfur salt characterized by a central sulfur atom bonded to three phenyl groups, with chloride as the counter-anion.^[1] Its key quantitative properties are summarized below.

| Property | Value | Reference(s) |
|-----------------------|---|---|
| Molecular Formula | C ₁₈ H ₁₅ ClS | [1] [2] [3] [4] |
| Molecular Weight | 298.8 g/mol (Typical) | [1] [2] |
| Alternate Mol. Weight | 298.83 g/mol , 298.84 g/mol | [3] [4] [5] |
| Appearance | White to light yellow crystalline solid | [1] |

Experimental Protocols

The synthesis of **triphenylsulfonium chloride** can be achieved through various methods.[\[1\]](#) One well-documented protocol involves the reaction of diphenyl sulfoxide with a Grignard reagent.[\[2\]](#)

Protocol: Synthesis from Diphenyl Sulfoxide

This protocol outlines the synthesis of **triphenylsulfonium chloride** using diphenyl sulfoxide, trimethylsilyl chloride, and a phenyl Grignard reagent.[\[2\]](#)

Materials:

- Diphenyl sulfoxide (0.2 mole, 40 g)
- Dichloroethane (400 g)
- Trimethylsilyl chloride (0.6 mole, 65 g)
- Metallic magnesium (0.6 mole, 14.6 g)
- Chlorobenzene (0.6 mole, 67.5 g)
- Tetrahydrofuran (THF), anhydrous (168 g)
- 12N Hydrochloric acid (10 g)
- Diethyl ether

- Deionized water
- Ice bath
- Reaction vessel equipped with a stirrer and dropping funnel

Methodology:

- Grignard Reagent Preparation:
 - In a separate, dry reaction vessel under an inert atmosphere, prepare the phenylmagnesium chloride Grignard reagent by reacting metallic magnesium (14.6 g) with chlorobenzene (67.5 g) in anhydrous THF (168 g).
- Reaction Setup:
 - Dissolve diphenyl sulfoxide (40 g) in dichloroethane (400 g) in the main reaction vessel.
 - Cool the solution in an ice bath with continuous stirring.
- Addition of Trimethylsilyl Chloride:
 - Add trimethylsilyl chloride (65 g) dropwise to the cooled diphenyl sulfoxide solution, ensuring the temperature is maintained below 20°C.
 - After the addition is complete, age the mixture for 30 minutes at this temperature.
- Addition of Grignard Reagent:
 - Slowly add the previously prepared phenylmagnesium chloride solution dropwise to the reaction mixture. Maintain the temperature below 20°C throughout the addition.
 - Once the addition is complete, allow the reaction to age for one hour.
- Quenching and Extraction:
 - Quench the reaction by carefully adding 50 g of water, ensuring the temperature remains below 20°C.

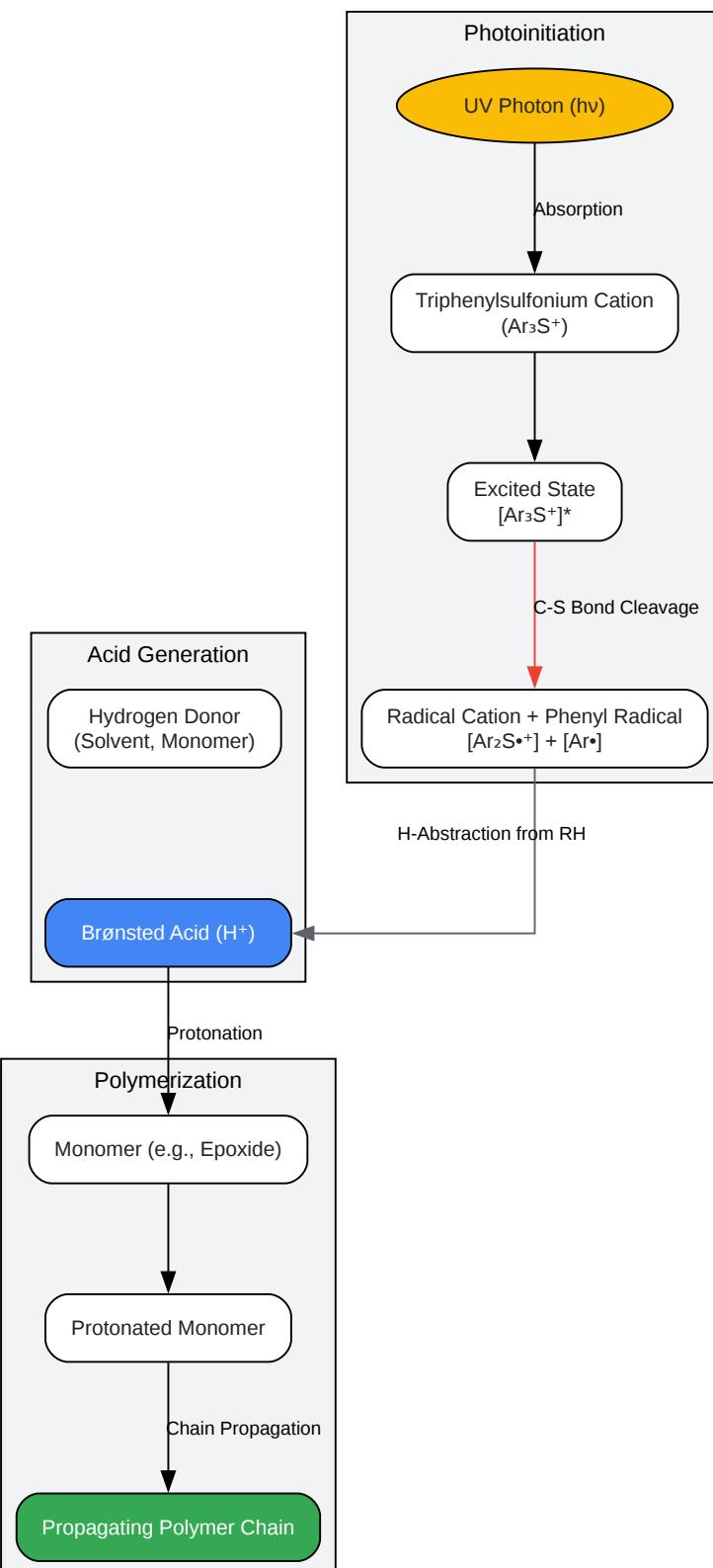
- To the quenched solution, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.
- Transfer the mixture to a separatory funnel and separate the aqueous layer.
- Wash the separated aqueous layer with 100 g of diethyl ether to remove organic impurities.

- Final Product:
 - The resulting aqueous layer contains **triphenylsulfonium chloride**. For many applications, this aqueous solution can be used directly without isolating the solid salt.

Key Applications and Mechanisms

Triphenylsulfonium salts are highly valued as photoacid generators (PAGs) in cationic polymerization.^{[3][6]} Upon exposure to ultraviolet (UV) radiation, they undergo photolysis to produce a strong Brønsted acid, which subsequently initiates the polymerization of monomers such as epoxides and vinyl ethers.^{[3][7]}

The photoinitiation process involves the cleavage of a carbon-sulfur bond within the triphenylsulfonium cation, leading to the formation of reactive intermediates that ultimately generate the catalytic acid.^[8] This mechanism is crucial for applications in photolithography, UV-curable coatings, and 3D printing.^[3]

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Caption: Photoinitiation mechanism of triphenylsulfonium salts.

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